molecular formula C9H11FO B1331723 2-(3-Fluorophenyl)propan-2-ol CAS No. 401-76-3

2-(3-Fluorophenyl)propan-2-ol

Cat. No. B1331723
CAS RN: 401-76-3
M. Wt: 154.18 g/mol
InChI Key: HJYNFYSNULPWRA-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)propan-2-ol is a chemical compound with the molecular weight of 154.18 . Its IUPAC name is 2-(3-fluorophenyl)-2-propanol . The InChI code for this compound is 1S/C9H11FO/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3 .


Molecular Structure Analysis

The molecular structure of 2-(3-Fluorophenyl)propan-2-ol can be represented by the InChI code 1S/C9H11FO/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3 . This indicates that the compound contains a fluorophenyl group attached to a propan-2-ol group.


Physical And Chemical Properties Analysis

2-(3-Fluorophenyl)propan-2-ol is a colorless liquid . It has a molecular weight of 154.18 . Unfortunately, other specific physical and chemical properties like boiling point, density, and solubility are not available in the retrieved data.

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

2-(3-Fluorophenyl)propan-2-ol: may serve as a precursor in the synthesis of various therapeutic agents. Its structure could be utilized to create analogs with potential antipsychotic, β-adrenergic antagonist, or anxiolytic properties. The fluorophenyl group, in particular, is a common moiety in many pharmaceuticals due to its bioisosteric characteristics and ability to modulate the biological activity of molecules .

Organic Synthesis: Benzylic Functionalization

In organic synthesis, 2-(3-Fluorophenyl)propan-2-ol could be employed in reactions that target the benzylic position, such as free radical bromination or nucleophilic substitution. The presence of the fluorine atom could influence the reactivity and selectivity of these transformations, potentially leading to novel synthetic routes for complex organic compounds .

Industrial Applications: Solvent and Intermediate

This compound might find industrial applications as a solvent due to its alcohol functional group, which can dissolve both organic and inorganic substances. Additionally, it could act as an intermediate in the production of more complex fluorinated compounds that are used in materials science, agrochemicals, and pharmaceuticals .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 2-(3-Fluorophenyl)propan-2-ol could be used as a standard or reference compound in chromatographic methods and spectroscopic analysis. Its unique molecular signature would help in the identification and quantification of similar compounds in complex mixtures .

Environmental Science: Study of Fluorinated Compounds

The environmental impact of fluorinated compounds is an area of growing concern2-(3-Fluorophenyl)propan-2-ol could be studied to understand the behavior of fluorinated organics in the environment, their persistence, and their potential to bioaccumulate .

Material Science: Fluorinated Building Blocks

In material science, the incorporation of fluorinated moieties like those in 2-(3-Fluorophenyl)propan-2-ol can impart desirable properties to materials, such as increased stability and resistance to degradation. This compound could be used to synthesize fluorinated polymers or coatings with specific physical and chemical characteristics .

properties

IUPAC Name

2-(3-fluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYNFYSNULPWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310828
Record name 2-(3-fluorophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)propan-2-ol

CAS RN

401-76-3
Record name NSC232435
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-fluorophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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